molecular formula C31H38ClN7O7 B10862148 Z-Gly-Pro-Arg-Mca Hydrochloride

Z-Gly-Pro-Arg-Mca Hydrochloride

Cat. No.: B10862148
M. Wt: 656.1 g/mol
InChI Key: WIIZWHSOXXZHRC-UKOKCHKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Gly-Pro-Arg-Mca Hydrochloride is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for enzymes such as trypsin and cathepsin K. The compound is utilized to measure the activity of these enzymes by releasing a fluorescent product upon enzymatic cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-Arg-Mca Hydrochloride involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Pro-Arg-Mca Hydrochloride primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond between arginine and the fluorogenic moiety releases 7-amido-4-methylcoumarin (Mca), which is highly fluorescent.

Common Reagents and Conditions

    Enzymes: Trypsin, cathepsin K

    Buffers: Phosphate-buffered saline (PBS), Tris-HCl

    Conditions: Typically, reactions are carried out at physiological pH (7.4) and temperature (37°C).

Major Products

The major product formed from the enzymatic hydrolysis of this compound is 7-amido-4-methylcoumarin (Mca), which emits fluorescence upon excitation.

Scientific Research Applications

Z-Gly-Pro-Arg-Mca Hydrochloride is widely used in various fields of scientific research:

    Biochemistry: To study enzyme kinetics and specificity.

    Molecular Biology: To investigate protease activity in different biological samples.

    Medicine: To develop diagnostic assays for diseases involving protease dysregulation.

    Pharmaceutical Industry: To screen for potential protease inhibitors as therapeutic agents.

Mechanism of Action

The mechanism of action of Z-Gly-Pro-Arg-Mca Hydrochloride involves its cleavage by specific proteases. The peptide bond between arginine and the fluorogenic moiety is hydrolyzed, releasing 7-amido-4-methylcoumarin (Mca). The fluorescence emitted by Mca can be measured to determine the activity of the protease.

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-Pro-AMC Hydrochloride: Another fluorogenic substrate used for measuring protease activity.

    Z-Phe-Arg-AMC Hydrochloride: Used for similar applications but with different enzyme specificity.

Uniqueness

Z-Gly-Pro-Arg-Mca Hydrochloride is unique due to its specific sequence, which makes it a suitable substrate for both trypsin and cathepsin K. This dual specificity allows for broader applications in enzyme activity assays compared to other substrates with more limited specificity.

Properties

IUPAC Name

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWHSOXXZHRC-UKOKCHKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38ClN7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.